molecular formula C9H18N2 B2540309 ({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine CAS No. 2287301-99-7

({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine

Cat. No.: B2540309
CAS No.: 2287301-99-7
M. Wt: 154.257
InChI Key: BMERYCOBURJEMV-UHFFFAOYSA-N
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Description

({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine is a versatile small molecule scaffold with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a spirocyclic ketone, followed by reductive amination to introduce the dimethylamine group . The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable tool in drug design and other scientific research applications .

Properties

IUPAC Name

1-(1-azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(2)7-8-5-9(6-8)3-4-10-9/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMERYCOBURJEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC2(C1)CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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